Boc-Lys(Z)-OSu acts as an N-terminal protecting group. The bulky tert-butoxycarbonyl (Boc) group safeguards the free amino group at the N-terminus of the peptide chain during synthesis. This prevents unwanted side reactions and ensures the desired amino acid sequence is obtained.
Boc-Lys(Z)-OSu is frequently employed in SPPS, a widely used technique for assembling peptides. The succinimide ester group (OSu) facilitates the formation of amide bonds between Boc-Lys(Z)-OSu and the growing peptide chain. This enables the stepwise addition of amino acids in a controlled manner.
While peptide synthesis remains the primary application of Boc-Lys(Z)-OSu, research has explored its potential in other areas:
Boc-Lys(Z)-OSu has been investigated for its ability to modify therapeutic peptides, improving their stability and delivery properties. By attaching targeting molecules or solubilizing groups via the lysine side chain, researchers aim to enhance drug efficacy.
Boc-Lys(Z)-OSu can be used to link peptides to various biomolecules such as antibodies, nanoparticles, or imaging agents. This conjugation strategy allows researchers to create targeted probes for disease diagnosis and therapeutic applications.
Boc-Lys(Z)-OSu's reactive groups enable the incorporation of peptides into functional materials. This opens doors for designing novel biomaterials with specific properties for tissue engineering, biosensors, and drug delivery systems.
Boc-Lys(Z)-OSu, also known as N-Boc-Lysine(Z)-O-succinimide, is a derivative of lysine, an essential amino acid. The compound has the molecular formula C23H31N3O8 and a molecular weight of 477.51 g/mol. It features a tert-butyloxycarbonyl (Boc) protecting group on the amino group of lysine, which is commonly used in peptide synthesis to prevent unwanted reactions during the coupling process. The Z (benzyloxycarbonyl) group further enhances its stability and reactivity in various chemical environments .
Boc-Lys(Z)-OSu is primarily utilized in solid-phase peptide synthesis, where it acts as a coupling reagent. The compound can undergo several key reactions:
Boc-Lys(Z)-OSu has been studied for its potential biological activities, particularly in the context of peptide synthesis for therapeutic applications. Amino acid derivatives like Boc-Lys(Z)-OSu are known to enhance the bioavailability and stability of peptides, making them suitable for use in drug development. Additionally, they have been explored for their roles in ergogenic supplements due to their influence on protein synthesis and muscle recovery .
The synthesis of Boc-Lys(Z)-OSu typically involves several steps:
Various methods exist for synthesizing Boc-Lys(Z)-OSu, including solution-phase and solid-phase techniques, with solid-phase methods being more prevalent due to their efficiency and ease of purification .
Boc-Lys(Z)-OSu has several significant applications:
Research has indicated that Boc-Lys(Z)-OSu may interact with various biological molecules, enhancing its utility in drug design and development. Interaction studies often focus on how this compound can improve the delivery and efficacy of peptides when conjugated to targeting moieties or other therapeutic agents. Such studies are crucial for understanding its role in cellular uptake and biological activity .
Boc-Lys(Z)-OSu shares structural similarities with several other amino acid derivatives. Here are some comparable compounds:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate | 65581-25-1 | 0.95 | Contains dioxopyrrolidine structure |
(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate | 3496-11-5 | 0.94 | Similar dioxopyrrolidine framework |
2,5-Dioxopyrrolidin-1-yl ((benzyloxy)carbonyl)-L-alaninate | 3401-36-3 | 0.94 | Features alanine instead of lysine |
Boc-Lys(Z)-OSu stands out due to its specific protective groups that facilitate peptide synthesis while maintaining stability during